Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve various types of reactions such as addition, substitution, elimination, etc .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be done using various spectroscopic techniques .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity, stability, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, density, etc. It also includes studying its chemical properties like acidity or basicity, reactivity, etc .Scientific Research Applications
Enzymatic Reduction in Organic Solvent-Water Systems
Enzymatic catalysis offers a promising avenue for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a closely related compound, in organic solvent-water systems. This process, utilizing microbial aldehyde reductase, highlights the potential for producing optically active intermediates for pharmaceutical applications. The study by Shimizu et al. (1990) in Applied and Environmental Microbiology explores this by demonstrating the production of ethyl (R)-4-chloro-3-hydroxybutanoate with significant enantiomeric excess, illustrating the efficiency and selectivity of enzymes in synthetic organic chemistry Shimizu et al., 1990.
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound with structural similarities, serves as a versatile precursor for synthesizing a broad spectrum of trifluoromethyl heterocycles. This capability, detailed by Honey et al. (2012) in The Journal of Organic Chemistry, underscores the importance of such ethyl esters in facilitating diverse chemical transformations, enabling the synthesis of compounds with potential biological activity Honey et al., 2012.
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant capabilities of related ethyl esters, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, are explored in studies like that of Kumar et al. (2016) in Chemical Data Collections. This work not only highlights the potential for these compounds in therapeutic applications but also emphasizes the versatility of ethyl esters in chemical synthesis for medical research Kumar et al., 2016.
Biocatalytic Production and Stereochemistry
The biocatalytic production of ethyl (R)-4-chloro-3-hydroxybutanoate, another structurally related compound, using Escherichia coli transformants expressing specific aldehyde reductase genes, illustrates the application of genetic engineering in optimizing production processes for chiral intermediates. Such studies, like that by Kataoka et al. (1997) in Applied Microbiology and Biotechnology, underscore the role of biotechnology in advancing the synthesis of complex molecules with high enantioselectivity Kataoka et al., 1997.
Microfluidic Chip Reactor Synthesis
The stereoselective synthesis of optical isomers, such as ethyl (R)-4-chloro-3-hydroxybutyrate, showcases the integration of microfluidic technologies in chemical synthesis. This approach, detailed by Kluson et al. (2019) in the Journal of Flow Chemistry, represents a frontier in the precision synthesis of pharmacologically relevant molecules, offering advantages in terms of reaction control and scalability Kluson et al., 2019.
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl (3E)-3-(acetylhydrazinylidene)-2-chlorobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O3/c1-4-14-8(13)7(9)5(2)10-11-6(3)12/h7H,4H2,1-3H3,(H,11,12)/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGFFUFWBOJDSH-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=NNC(=O)C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(/C(=N/NC(=O)C)/C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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